4-[2-(Bromomethyl)-4-nitrophenyl]morpholine
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic name this compound reflects the International Union of Pure and Applied Chemistry nomenclature conventions for this complex organic molecule. The compound is registered under Chemical Abstracts Service number 1092352-78-7, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₁₁H₁₃BrN₂O₃ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 301.14 grams per mole.
The structural architecture consists of a morpholine heterocyclic ring, which is a six-membered ring containing both nitrogen and oxygen heteroatoms, attached through the nitrogen atom to a phenyl ring bearing two substituents. The bromomethyl group occupies the ortho position relative to the morpholine attachment point, while the nitro group is positioned para to the morpholine substituent. This substitution pattern creates a 1,2,4-trisubstituted benzene ring system that significantly influences the compound's electronic distribution and chemical behavior.
The molecular structure exhibits specific stereochemical considerations related to the morpholine ring conformation and the orientation of the bromomethyl side chain. The morpholine ring typically adopts a chair conformation similar to cyclohexane derivatives, with the nitrogen atom capable of pyramidal inversion. The bromomethyl substituent introduces additional conformational complexity due to rotation around the carbon-carbon bond connecting it to the aromatic ring.
Crystallographic Data and Conformational Studies
While comprehensive crystallographic data for this compound is limited in the available literature, structural analysis of related morpholine derivatives provides valuable insights into the likely conformational preferences of this compound. Research on similar compounds such as 4-(4-nitrophenyl)morpholine has revealed that the morpholine ring consistently adopts a chair conformation in the solid state, with the nitrogen atom maintaining sp³ hybridization.
Crystallographic studies of related nitrophenyl morpholine derivatives indicate that these compounds typically exhibit planar aromatic ring systems with the morpholine ring positioned approximately perpendicular to the phenyl plane. The nitro group generally adopts a coplanar arrangement with the aromatic ring, facilitating conjugation between the nitro group and the π-electron system of the benzene ring. These structural features suggest that this compound likely maintains similar conformational characteristics.
The presence of the bromomethyl substituent introduces additional steric considerations that may influence the overall molecular geometry. The bromine atom, being significantly larger than hydrogen, may create steric interactions that affect the preferred conformations of the bromomethyl side chain. These interactions could potentially influence intermolecular packing arrangements in the crystalline state and affect the compound's physical properties.
Intermolecular interactions in the solid state of related compounds frequently involve π-π stacking interactions between aromatic rings and hydrogen bonding involving the morpholine oxygen atom. Research on 4-(4-nitrophenyl)morpholine demonstrated perpendicular distances between parallel ring planes of approximately 3.77 Angstroms, indicating significant aromatic stacking interactions that contribute to crystal stability.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound would be expected to exhibit characteristic features reflecting its unique structural components. Nuclear magnetic resonance spectroscopy would provide detailed information about the compound's molecular structure and conformational behavior in solution. The proton nuclear magnetic resonance spectrum would display distinct signal patterns corresponding to the morpholine ring protons, the aromatic protons on the substituted phenyl ring, and the bromomethyl protons.
The morpholine ring protons would appear as characteristic multipets in the aliphatic region, typically showing the expected pattern for the four methylene groups adjacent to nitrogen and oxygen atoms. The aromatic region would display signals corresponding to the two remaining protons on the trisubstituted benzene ring, appearing as a distinctive coupling pattern reflecting the substitution arrangement. The bromomethyl protons would manifest as a singlet in the benzylic region, shifted downfield due to the electron-withdrawing effects of both the aromatic ring and the bromine atom.
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the electronic environment of each carbon atom within the molecule. The aromatic carbon atoms would appear in the characteristic aromatic region, with the carbon atoms bearing the nitro and morpholine substituents showing distinctive chemical shifts reflecting their electronic environments. The bromomethyl carbon would appear significantly upfield compared to other aromatic carbons due to the direct attachment of the electron-dense bromine atom.
Fourier transform infrared spectroscopy would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitro group would exhibit strong asymmetric and symmetric stretching vibrations typically observed around 1520-1550 and 1340-1370 wavenumbers respectively. The morpholine ring would contribute characteristic carbon-oxygen and carbon-nitrogen stretching vibrations, while the aromatic ring would display typical aromatic carbon-carbon stretching and bending modes.
Ultraviolet-visible spectroscopy would reveal electronic transitions characteristic of the extended conjugated system formed by the nitro group and the aromatic ring. The nitro group typically imparts significant chromophoric character to aromatic systems, resulting in absorption bands in the ultraviolet and potentially extending into the visible region. The exact position and intensity of these absorption bands would be influenced by the electronic effects of both the morpholine and bromomethyl substituents.
Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)
Computational chemistry approaches, particularly density functional theory calculations, would provide valuable insights into the electronic structure and molecular properties of this compound. These calculations would reveal the distribution of electron density throughout the molecule and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding chemical reactivity and potential intermolecular interactions.
Density functional theory calculations on related morpholine derivatives have demonstrated that the nitrogen atom in the morpholine ring typically exhibits significant electron density, making it a potential site for electrophilic attack or coordination chemistry. The nitro group, being strongly electron-withdrawing, would significantly influence the overall electronic distribution within the molecule, potentially affecting the reactivity of other functional groups.
Molecular orbital analysis would reveal the specific electronic configurations responsible for the compound's chemical behavior. The presence of both electron-donating (morpholine) and electron-withdrawing (nitro) substituents on the same aromatic ring creates an interesting electronic environment that could be thoroughly characterized through computational methods. The bromomethyl group would contribute additional complexity to the molecular orbital structure due to the presence of bromine's lone pairs and the potential for carbon-bromine bond polarization.
Computational studies would also provide insights into conformational preferences and energy barriers for rotation around key bonds within the molecule. The rotation around the bond connecting the bromomethyl group to the aromatic ring would be of particular interest, as this conformational freedom could significantly influence the compound's overall three-dimensional structure and its interactions with other molecules.
Properties
IUPAC Name |
4-[2-(bromomethyl)-4-nitrophenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVOQFRECQAGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4-Nitrophenyl)morpholine Intermediate
The key precursor, 4-(4-nitrophenyl)morpholine, is synthesized by nucleophilic aromatic substitution of 4-fluoronitrobenzene with morpholine. This reaction is typically performed under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents, facilitating the displacement of the fluorine atom by the morpholine nitrogen.
| Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Fluoronitrobenzene + Morpholine | NaH or K2CO3, DMF, reflux 4-6 h | 80-90 | Efficient substitution; high regioselectivity |
This step is supported by literature describing the condensation of p-halonitrobenzene derivatives with morpholine to yield nitrophenyl morpholine compounds.
Bromination of the Methyl Group to Form Bromomethyl Derivative
The bromomethyl group at the ortho position relative to the nitro substituent is introduced by radical bromination of the methyl group on 4-nitrotoluene derivatives. The standard reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as dibenzoyl peroxide, typically in an inert solvent like carbon tetrachloride (CCl4).
Experimental details from literature:
| Reagent | Solvent | Initiator | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| NBS | CCl4 | Dibenzoyl peroxide | Reflux | 24 h | High | Radical bromination of methyl group |
This bromination selectively converts the methyl substituent to the bromomethyl group, creating the alkyl halide functionality necessary for further transformations or biological activity.
Coupling of Bromomethyl-Substituted Nitroarene with Morpholine
Alternatively, the morpholine ring can be introduced after bromination, by nucleophilic substitution of the bromomethyl group with morpholine under basic conditions (e.g., potassium carbonate in DMF). However, the more common approach is to first install morpholine on the aromatic ring and then perform bromination on the methyl substituent.
Summary Table of Preparation Steps
Detailed Research Findings and Notes
The nucleophilic aromatic substitution step benefits from the electron-withdrawing nitro group activating the aromatic ring towards substitution, allowing morpholine to displace the halogen efficiently.
Bromination using NBS is a well-established method for selective benzylic bromination, with dibenzoyl peroxide acting as a radical initiator to generate bromine radicals necessary for the reaction.
Reaction conditions such as temperature, solvent choice, and radical initiator concentration critically influence the bromination yield and selectivity.
Purification is typically achieved by recrystallization or chromatography, ensuring high purity of the bromomethylated morpholine derivative.
Alternative methods involving direct bromination of morpholine-substituted nitroarenes or stepwise functional group transformations are less common but may be explored depending on substrate availability and desired scale.
Concluding Remarks
The preparation of this compound is efficiently achieved through a two-step synthetic route starting from 4-fluoronitrobenzene and morpholine, followed by radical bromination of the methyl substituent. The methods are well-documented, reproducible, and suitable for scale-up with high yields and purity. The key factors influencing the synthesis include the choice of base and solvent for substitution and the control of radical bromination conditions.
Chemical Reactions Analysis
4-[2-(Bromomethyl)-4-nitrophenyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(Bromomethyl)-4-nitrophenyl]morpholine has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in various binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Reactivity and Stability
- Bromomethyl Derivative: The bromomethyl group in 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine enhances reactivity for alkylation or Suzuki-Miyaura coupling, unlike non-brominated analogs .
- Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine derivatives increases lipophilicity (logP) by ~0.5–1.0 units compared to oxygenated morpholine, improving membrane permeability but reducing metabolic stability due to oxidation susceptibility .
- Fluorinated Derivatives : Fluorine at the 2-position (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine) reduces electron density on the phenyl ring, slowing SNAr reactions but enhancing resistance to oxidative degradation .
Crystallographic and Solid-State Behavior
- 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike the morpholine analog, which lacks sulfur-mediated interactions. This results in distinct packing motifs and melting points (~120–130°C for thiomorpholine vs. 148–152°C for morpholine) .
- 4-(4-Nitrophenyl)morpholine exhibits a chair conformation in the solid state, with the nitro group in a planar orientation relative to the morpholine ring .
Key Research Findings
Electronic Effects: The nitro group in 4-(4-nitrophenyl)morpholine lowers the LUMO energy by ~2.5 eV compared to non-nitrated analogs, facilitating nucleophilic attack at the para position .
Biological Activity : Thiomorpholine derivatives show 3–5× higher potency against Mycobacterium tuberculosis than morpholine counterparts, likely due to improved membrane penetration .
Environmental Relevance : Nitroaromatic derivatives like 4-(4-nitrophenyl)morpholine serve as model pollutants in degradation studies, with photolytic half-lives of ~6–8 hours under UV light .
Biological Activity
4-[2-(Bromomethyl)-4-nitrophenyl]morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₃ |
| Molecular Weight | 300.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents. The presence of the bromomethyl and nitrophenyl groups enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. Specific studies suggest that it may inhibit cholinesterase enzymes, which are crucial in neurotransmitter regulation. This property could position it as a potential therapeutic agent in treating neurodegenerative diseases like Alzheimer’s.
3. Antioxidant Properties
Research indicates that this compound may exhibit antioxidant activity. This is significant as antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.
The proposed mechanisms of action for this compound include:
- Binding Affinity : The compound's structural features allow it to bind effectively to various biological targets, including receptors and enzymes.
- Metabolic Modulation : By influencing metabolic pathways through enzyme inhibition, the compound may alter cellular signaling and energy metabolism.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(2-Chloro-4-nitrophenyl)morpholine | Chlorine substitution instead of bromine | Different binding affinity profiles |
| 4-(Bromophenyl)morpholine | Lacks nitro group | Exhibits different antimicrobial properties |
| N-Methyl-4-(2-nitrophenyl)morpholine | Methyl substitution at nitrogen | Potentially different pharmacokinetics |
This comparison highlights the unique aspects of this compound in terms of its biological activity profile and potential therapeutic applications.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance, a study indicated that modifications to the bromomethyl group could enhance its antimicrobial efficacy while reducing cytotoxicity in human cell lines. These findings underscore the importance of structural optimization in drug design.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[2-(Bromomethyl)-4-nitrophenyl]morpholine to improve yield and purity?
- Methodological Approach : Focus on reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, using polar aprotic solvents (e.g., DMF or acetonitrile) may enhance bromomethyl group reactivity. Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the product from nitro-phenyl byproducts. Intermediate characterization using TLC and NMR ensures stepwise validation .
| Parameter | Optimization Strategy |
|---|---|
| Solvent | DMF for improved solubility and reactivity |
| Temperature | 50–60°C to balance reaction rate/degradation |
| Purification | Silica gel chromatography (hexane:EtOAc 3:1) |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Approach :
- NMR : Use , , and - COSY to confirm morpholine ring conformation and bromomethyl substitution.
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from bromine). A slow evaporation method in ethanol can yield diffraction-quality crystals. Reference the structural analysis of related nitrophenyl-morpholine derivatives .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Approach : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC.
- Light Sensitivity : Expose to UV (254 nm) and visible light; track bromine loss via ICP-MS.
- Hygroscopicity : Store in desiccators with controlled humidity (20–80% RH). Safety protocols for brominated intermediates (e.g., PPE, fume hoods) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across assay systems for this compound?
- Methodological Approach :
- Assay Standardization : Compare cytotoxicity (e.g., MTT assay) in multiple cell lines (e.g., HeLa vs. HEK293) with controlled O levels (5% vs. 21%).
- Metabolite Profiling : Use LC-MS to identify degradation products in cell culture media that may antagonize activity.
- Structural-Activity Relationships (SAR) : Corrogate nitro-group positioning (para vs. ortho) with activity, referencing morpholine derivatives with confirmed anticancer profiles .
Q. What strategies are effective for studying the reactivity of the bromomethyl group in cross-coupling reactions?
- Methodological Approach :
- Palladium Catalysis : Screen Pd(OAc), PdCl, and ligand systems (e.g., XPhos) in Suzuki-Miyaura couplings with aryl boronic acids.
- Kinetic Analysis : Use in situ IR to monitor C-Br bond cleavage rates. Optimize base (KCO vs. CsCO) to minimize morpholine ring decomposition.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states for bromine displacement .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Approach :
- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize conformations where the nitro group forms hydrogen bonds with Lys721.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the bromomethyl group in hydrophobic pockets.
- Pharmacophore Mapping : Overlay with known kinase inhibitors to identify shared electrostatic features .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict regarding the conformation of the morpholine ring?
- Methodological Approach :
- Solution vs. Solid-State : NMR reflects dynamic averaging in solution, while X-ray captures static crystal packing. Use variable-temperature NMR to detect ring puckering transitions.
- Crystal Packing Effects : Analyze intermolecular forces (e.g., π-stacking of nitrophenyl groups) that may distort ring geometry in the solid state .
Safety and Handling
Q. What protocols mitigate risks when handling brominated intermediates during synthesis?
- Methodological Approach :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
